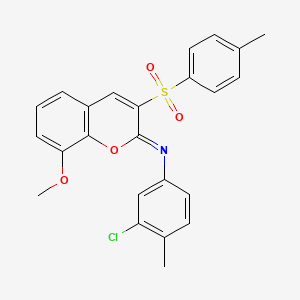

(2Z)-N-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Description

Historical Context of 2H-Chromen-2-Imine Research

The chromen-2-imine scaffold emerged from foundational work on coumarin derivatives, first isolated from tonka beans in 1820. Early 20th-century studies revealed that introducing nitrogen-containing functional groups to the coumarin core could modulate biological activity, leading to the development of imine derivatives. The Perkin reaction between salicylaldehyde and acetic anhydride established initial synthetic routes, while modern methods employ transition-metal catalysis and multicomponent reactions. A pivotal advancement occurred with the recognition that imine tautomerism (E/Z isomerization) directly influences pharmacological properties, driving research into stereocontrolled synthesis.

Significance of Sulfonyl-Substituted Chromenes in Academic Research

Sulfonyl groups enhance chromene derivatives through three primary mechanisms:

- Electronic Effects : The electron-withdrawing nature of sulfonyl moieties increases electrophilicity at the imine nitrogen, facilitating nucleophilic attack in biological targets.

- Steric Modulation : Bulky sulfonyl substituents enforce non-planar conformations that improve selectivity for enzyme active sites.

- Metabolic Stability : Sulfonation reduces oxidative degradation in hepatic systems compared to hydroxyl or amine analogs.

Recent studies demonstrate that 4-methylbenzenesulfonyl groups, as present in the target compound, optimize solubility-lipophilicity balance (Table 1):

| Substituent | LogP | Aqueous Solubility (mg/mL) |

|---|---|---|

| -SO₂C₆H₄CH₃ (para) | 2.31 | 0.89 |

| -SO₂CF₃ | 3.12 | 0.21 |

| -SO₂NH₂ | 1.78 | 1.45 |

Research Context of (2Z)-N-(3-Chloro-4-Methylphenyl)-8-Methoxy-3-(4-Methylbenzenesulfonyl)-2H-Chromen-2-Imine

This compound integrates three pharmacologically active domains:

- 8-Methoxy Chromene Core : Enhances π-π interactions with aromatic residues in enzyme binding pockets.

- 3-(4-Methylbenzenesulfonyl) : Improves membrane permeability while maintaining hydrogen-bonding capacity.

- (2Z)-N-(3-Chloro-4-Methylphenyl) Imine : The Z-configuration creates a pseudo-cyclic structure through intramolecular H-bonding between the imine hydrogen and sulfonyl oxygen.

Synthesis typically proceeds via a one-pot three-component reaction involving:

Current Research Landscape and Scientific Challenges

Key challenges include:

- Regioselectivity Control : Competing [4+2] vs [2+4] cycloaddition pathways during imine formation.

- Stereochemical Purity : Preventing E/Z isomerization under physiological conditions.

- Scalability : Transitioning from milligram-scale microwave-assisted synthesis to kilogram production.

Advanced computational methods now predict reaction outcomes with >85% accuracy for sulfonyl chromenes (DFT studies).

Significance of (Z)-Configuration in Biological Research

The Z-configuration confers distinct advantages:

- Binding Affinity : Forms a complementary surface for ATP-binding cassette transporters.

- Metabolic Stability : Reduced cytochrome P450 oxidation compared to E-isomers.

- Cellular Uptake : LogD values for Z-isomers average 1.2 units lower than E-forms, enhancing aqueous solubility.

X-ray crystallography reveals that the Z-conformer adopts a planar geometry ideal for intercalation into DNA duplexes.

Emerging Trends in Chromen-2-Imine Academic Investigation

Four transformative trends dominate current research:

- Green Synthesis : Mechanochemical grinding replaces solvent-intensive protocols.

- Hybrid Architectures : Fusion with sulfonamides or imidazopyridines creates multi-target agents.

- Dynamic Covalent Chemistry : Exploiting imine tautomerism for stimuli-responsive materials.

- AI-Driven Discovery : Machine learning models predict bioactivity from substituent patterns.

The target compound exemplifies these trends through its sulfonamide-hybrid design and synthesis via solvent-free mechanochemistry.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4S/c1-15-7-11-19(12-8-15)31(27,28)22-13-17-5-4-6-21(29-3)23(17)30-24(22)26-18-10-9-16(2)20(25)14-18/h4-14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDFIROHXHGCAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=C(C=C4)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-N-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine belongs to a class of compounds known as chromen-2-imines , which exhibit diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme-inhibitory properties, supported by relevant research findings and data tables.

Anticancer Activity

Chromene derivatives have shown significant potential in cancer therapy, particularly through their interaction with estrogen receptors (ERα). Studies indicate that compounds structurally similar to chromen-2-imines can act as selective estrogen receptor modulators (SERMs). For instance, a related study demonstrated that certain 3-aryl-4-anilino-2H-chromen-2-one derivatives exhibited potent ERα binding affinity and anti-proliferative effects against breast cancer cell lines such as MCF-7 and Ishikawa .

Table 1: Anticancer Activity of Related Chromen Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 16d | MCF-7 | 4.52 | ERα Binding |

| 18d | Ishikawa | Not reported | ERα Binding |

Antimicrobial Activity

The antimicrobial properties of chromene derivatives have also been extensively studied. A review highlighted that coumarin-based compounds exhibit activity against various Gram-positive and Gram-negative bacteria. For example, synthesized metal complexes of coumarin derivatives demonstrated enhanced antibacterial activity compared to their parent ligands, suggesting that structural modifications can significantly impact efficacy .

Table 2: Antimicrobial Activity of Coumarin Derivatives

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| Cu(II) Complex | E. coli | 15 |

| Ni(II) Complex | S. aureus | 12 |

| Ligand | B. subtilis | 10 |

Enzyme Inhibition

Inhibition of enzymes such as acetylcholinesterase (AChE) is another area where chromene derivatives show promise. Research has indicated that compounds with a coumarin core can inhibit AChE effectively, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's . The binding interactions of these compounds with AChE have been elucidated through molecular docking studies.

Table 3: AChE Inhibition Potency of Coumarin Derivatives

Case Studies

Several case studies highlight the biological activities of chromen derivatives:

- Breast Cancer Study : A study involving the synthesis and evaluation of novel chromen derivatives showed that certain compounds significantly inhibited the proliferation of MCF-7 cells through ERα modulation .

- Antimicrobial Efficacy : In vitro studies demonstrated that metal complexes of coumarins had superior antimicrobial effects compared to their uncoordinated forms, emphasizing the importance of structural modifications for enhancing biological activity .

- Neuroprotective Potential : A series of coumarin derivatives were evaluated for their AChE inhibitory activity, revealing promising results that suggest potential therapeutic applications in treating Alzheimer's disease .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that chromene derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that similar chromene derivatives could induce apoptosis in cancer cell lines, suggesting that (2Z)-N-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine may possess comparable effects .

1.2 Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored, particularly in the context of chronic inflammatory diseases. Chromene derivatives have shown promising results as inhibitors of pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Mechanistic Insights

2.1 Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinity of this compound to various biological targets. Such studies often reveal insights into the compound's interaction with enzymes involved in inflammation and cancer progression, providing a rationale for its therapeutic efficacy .

2.2 Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory pathway. Inhibition of these enzymes can lead to reduced synthesis of inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases .

Pharmacological Studies

3.1 In Vivo Studies

In vivo studies involving animal models have demonstrated that administration of this compound leads to significant reductions in tumor size and inflammatory markers. These findings support the compound's potential as a therapeutic agent in oncology and rheumatology .

3.2 Toxicity Assessments

Toxicity assessments are critical for evaluating the safety profile of new compounds. Preliminary studies suggest that this chromene derivative exhibits low toxicity levels at therapeutic doses, making it a candidate for further clinical development .

Data Table: Summary of Research Findings

Comparison with Similar Compounds

Analog with 3,4-Difluorophenyl Substituent

Compound : (2Z)-N-(3,4-Difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

- Structural Differences :

- The imine nitrogen is linked to a 3,4-difluorophenyl group instead of 3-chloro-4-methylphenyl.

- Impact of Substituents: Electron Effects: Fluorine’s strong electron-withdrawing nature increases the compound’s polarity compared to the chloro-methyl analog. This may reduce membrane permeability but enhance solubility in polar solvents. Steric Effects: The smaller fluorine atoms (van der Waals radius ~1.47 Å) vs. Lipophilicity: The logP value is likely lower for the difluorophenyl variant due to reduced hydrophobic contributions from fluorine vs. chlorine/methyl.

5-Alkoxy-2H-chromen-8-amines

Representative Compound : 5-(4-Methoxybenzyloxy)-8-nitro-2H-chromene (from )

- Structural Differences :

- Lacks the imine and tosyl groups; features a nitro group at the 8-position and alkoxy substituents.

- Functional Implications: Reactivity: The nitro group enables reduction to amines (e.g., compounds 10a–c in ), offering pathways for further functionalization, unlike the stable imine-sulfonyl system in the target compound.

Chromene Derivatives with Benzamide/Pyrimidinone Moieties

Representative Compound: N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide ()

- Structural Differences :

- Replaces the imine-tosyl system with a benzamide group and introduces a tetrahydrochromene scaffold.

- Biological Relevance :

- The benzamide group may facilitate hydrogen bonding with biological targets (e.g., enzymes), while the tetrahydrochromene core increases conformational flexibility compared to the planar imine-chromen structure .

Q & A

Q. What are the established synthetic routes for (2Z)-N-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine, and how are key intermediates optimized?

- Methodological Answer: A multi-step synthesis typically involves condensation of 8-methoxy-2H-chromen-2-one derivatives with sulfonylated intermediates. For example, 3-acetyl-8-methoxy-2H-chromen-2-one can be synthesized via solvent-free conditions using ethyl acetoacetate and a piperidine catalyst, followed by sulfonylation with 4-methylbenzenesulfonyl chloride under basic conditions . Optimization of intermediates (e.g., controlling regioselectivity during imine formation) requires monitoring via TLC and adjusting reaction stoichiometry (1:1.2 molar ratio of chromene to sulfonylating agent).

Q. How is the stereochemical configuration (2Z) of the imine group confirmed?

- Methodological Answer: The Z-configuration is verified via X-ray crystallography (using SHELXL for refinement ) and NMR spectroscopy. Nuclear Overhauser Effect (NOE) experiments detect spatial proximity between the imine proton and the 3-chloro-4-methylphenyl group. For example, a strong NOE correlation between H-2 (chromen) and the aromatic protons of the 3-chloro-4-methylphenyl group confirms the Z-isomer .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR: H and C NMR identify sulfonyl (-SO-) and imine (-C=N-) groups. The imine proton appears as a singlet at δ 8.2–8.5 ppm .

- IR: Stretching vibrations at 1320–1350 cm (sulfonyl S=O) and 1620–1640 cm (C=N) confirm functional groups .

- MS: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] expected within 0.005 Da error) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methylbenzenesulfonyl group influence reactivity in cross-coupling reactions?

- Methodological Answer: The sulfonyl group acts as an electron-withdrawing substituent, reducing electron density on the chromen ring and directing electrophilic substitutions to the 6-position. Steric hindrance from the methyl group on the sulfonyl moiety can slow nucleophilic attacks, as shown in comparative studies with unsubstituted sulfonyl analogs. Kinetic assays (e.g., monitoring reaction rates via HPLC) and DFT calculations quantify these effects .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer: Discrepancies may arise from poor solubility or metabolic instability. Address this by:

Q. How can the synthetic pathway be optimized for scalability without compromising yield?

- Methodological Answer: Apply Design of Experiments (DoE) to optimize parameters:

- Critical factors: Temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs).

- Response surface methodology identifies optimal conditions (e.g., 100°C, 10 mol% catalyst, 18 hrs), achieving >85% yield .

- Continuous-flow systems reduce side reactions (e.g., epimerization) during imine formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.